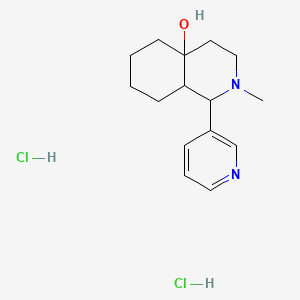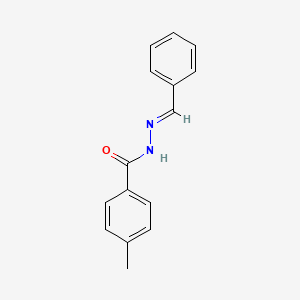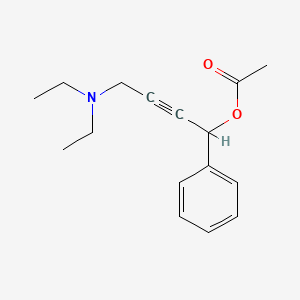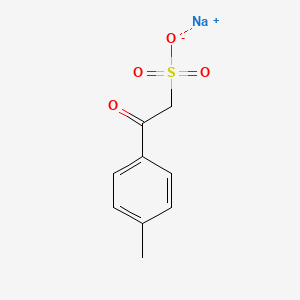
2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride
描述
2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride is a chemical compound that has been widely studied in the field of neuroscience. It is commonly referred to as "MK-801" and is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been shown to have a variety of effects on the brain, including altering synaptic plasticity and modulating neurotransmitter release. In
作用机制
2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride acts as a non-competitive antagonist of the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor. By binding to a different site on the receptor than the neurotransmitter glutamate, this compound prevents the channel from opening and inhibits the influx of calcium ions into the neuron. This inhibition of calcium influx can lead to a variety of downstream effects, including altered gene expression and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride are complex and varied. In addition to its effects on the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor, this compound has been shown to modulate the release of other neurotransmitters, including dopamine and acetylcholine. It has also been shown to alter synaptic plasticity and to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride in lab experiments is its well-characterized mechanism of action. This compound has been extensively studied and its effects on the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor are well understood. Additionally, this compound has been shown to have neuroprotective effects, making it a useful tool for studying neurological conditions such as stroke and traumatic brain injury. However, one limitation of using this compound is its potential for toxicity. High doses of this compound can lead to neuronal damage and cell death, making it important to use caution when working with this compound.
未来方向
There are many potential future directions for research related to 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride. One area of interest is the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in using this compound to study the role of the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor in psychiatric disorders such as schizophrenia and depression. Finally, there is potential for the development of new drugs based on the structure of this compound, which could have neuroprotective effects and be useful in the treatment of neurological conditions.
科学研究应用
2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride has been used extensively in research related to the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor and its role in various neurological conditions. This compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been used to study the role of the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor in synaptic plasticity and learning and memory.
属性
IUPAC Name |
2-methyl-1-pyridin-3-yl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.2ClH/c1-17-10-8-15(18)7-3-2-6-13(15)14(17)12-5-4-9-16-11-12;;/h4-5,9,11,13-14,18H,2-3,6-8,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHWIAGGQDUCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCCC2C1C3=CN=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-pyridin-3-yl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol](/img/structure/B3838150.png)
![N'-[4-(dipropylamino)benzylidene]-2-phenylacetohydrazide](/img/structure/B3838152.png)
![3-(2-ethoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838158.png)


![3-(4-methoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838195.png)
![N-(2-(4-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3838204.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B3838213.png)


![3-(5-bromo-2-furyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838237.png)
![3',5'-bis(4-iodophenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B3838241.png)

![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838257.png)